Melilotic anhydride Melilotic anhydride
Brand Name: Vulcanchem
CAS No.: 63938-14-7
VCID: VC19433294
InChI: InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+
SMILES:
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol

Melilotic anhydride

CAS No.: 63938-14-7

Cat. No.: VC19433294

Molecular Formula: C18H14O5

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Melilotic anhydride - 63938-14-7

Specification

CAS No. 63938-14-7
Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
IUPAC Name [(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+
Standard InChI Key RRNUBUJUSVRJSQ-WGDLNXRISA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Melilotic anhydride is systematically named [(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate, reflecting its dimeric structure formed via dehydration of two melilotic acid molecules . Its molecular formula C18H14O5\text{C}_{18}\text{H}_{14}\text{O}_{5} corresponds to a molar mass of 310.3 g/mol, as computed by PubChem’s atomic composition analysis . The compound’s CAS registry number, 63938-14-7, and DSSTox Substance ID (DTXSID101031649) provide standardized identifiers for regulatory and database referencing .

Stereochemical Features

The anhydride adopts an E (trans) configuration at both propenoyl double bonds, as evidenced by its InChIKey (RRNUBUJUSVRJSQ-WGDLNXRISA-N) and SMILES notation (C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O) . XLogP3-AA calculations estimate a partition coefficient of 3.4, indicating moderate hydrophobicity, while its two hydrogen bond donors and five acceptors suggest limited solubility in polar solvents .

Table 1: Key Computed Physicochemical Properties of Melilotic Anhydride

PropertyValueMethod/Source
Molecular Weight310.3 g/molPubChem 2.2
XLogP3-AA3.4XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bond Count6Cactvs 3.4.8.18
Exact Mass310.08412354 DaPubChem 2.2

Historical Synthesis and Isolation Methods

Early Isolation from Melilotus Species

Physicochemical Behavior and Stability

Thermal and Hydrolytic Stability

As a cyclic anhydride, the compound undergoes hydrolysis in aqueous environments, regenerating melilotic acid. Kinetic studies (though sparse) suggest a hydrolysis half-life of ~12 hours in neutral water at 25°C, accelerating under alkaline conditions . Thermal gravimetric analysis (TGA) indicates decomposition onset at 220°C, with complete breakdown by 300°C, releasing CO2\text{CO}_2 and phenolic volatiles .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorbance at 1,770 cm1^{-1} (C=O stretching of anhydride) and 3,400 cm1^{-1} (O-H stretching of phenolic groups) .

  • NMR: 1H^1\text{H} NMR (CDCl3_3) displays doublets at δ 7.8–7.6 ppm (trans-vinylic protons) and a multiplet at δ 6.9–6.7 ppm (aromatic hydrogens) .

Historical and Niche Applications

Role in Coumarin Pathway Research

Early 20th-century agronomists hypothesized that melilotic anhydride served as an intermediate in coumarin biosynthesis, though subsequent studies identified o-coumaric acid as the direct precursor . Frost-damaged Melilotus plants exhibited elevated reducing sugars and coumarin levels, indirectly implicating anhydride-mediated pathways in stress responses .

Synthetic Organic Chemistry

The compound’s bifunctional reactivity (anhydride and phenolic groups) permits use in:

  • Step-growth polymerization: Producing aromatic polyesters with high thermal stability.

  • Peptide coupling: Activating carboxyl groups via mixed anhydride intermediates.

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